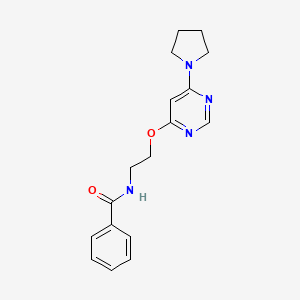

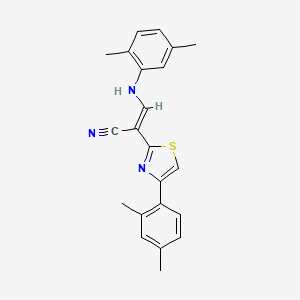

![molecular formula C12H11N5 B2546917 N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 2320417-04-5](/img/structure/B2546917.png)

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is a derivative of imidazo[1,2-a]pyridine, which is a core structure for various biologically active compounds. The imidazo[1,2-a]pyridine moiety is known for its versatility in medicinal chemistry due to its ability to mimic purine bases and interact with various biological targets .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, often involves cyclization reactions. For instance, a base-promoted cyclization of N-propargylaminopyridines has been shown to be an efficient method for preparing imidazo[1,2-a]pyridine derivatives . Additionally, a novel strategy for the synthesis of these compounds via catalyst/metal-free annulations of α-keto vinyl azides and 2-aminopyridines has been described, which allows the formation of three new C-N bonds through cascade reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazo ring to a pyridine ring. The imidazo[1,5-a]pyridine skeleton, for example, has been used as a platform for generating stable N-heterocyclic carbenes . The molecular structure of the compound would likely exhibit similar stability and reactivity due to the presence of the imidazo[1,2-b]pyridazin-6-amine moiety.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, demonstrating the versatility of these compounds in chemical transformations . Such reactivity could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of substituents can significantly affect these properties, as seen in the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, where the isopropylsulfonyl group was found to be the best substituent in terms of activity . The physical properties such as solubility, melting point, and stability of this compound would be expected to be influenced by the presence of the methyl group on the pyridine ring and the imidazo[1,2-b]pyridazin-6-amine framework.

科学的研究の応用

Mutagenic Study Applications

Compounds such as 2-Amino-6-methyldipyrido[1,2-a:3′-2′-d]imidazole, closely related to the chemical , have been studied for their mutagenic principles found in protein pyrolysates. These studies focus on understanding the mutagenicity of certain heterocyclic amines produced through the pyrolysis of amino acids and proteins, which is crucial for assessing potential risks associated with the consumption of charred meats and other cooked foods (G. Saint-Ruf, B. Loukakou, C. N'zouzi, 1981).

Antimicrobial and Antiulcer Applications

Research on imidazo[1,2-a]pyridines, which share a structural motif with the compound , has revealed their potential as antimicrobial and antiulcer agents. These compounds have been synthesized and evaluated for their ability to act as antisecretory and cytoprotective agents in the treatment of ulcers, highlighting the therapeutic potential of such heterocyclic compounds (J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989).

Organic Synthesis Methodology

The compound and its analogs have been a focal point in developing novel organic synthesis methodologies. These include innovative approaches for constructing the imidazo[1,2-a]pyridine scaffold, which is a key structural feature in many biologically active molecules. Such methodologies facilitate the efficient synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015).

Carcinogenicity and Antineoplastic Agents

Further, the study of heterocyclic amine food pyrolysates, which include structurally related compounds, has been important for understanding the mechanisms of carcinogenicity. These studies assess the tumorigenic activities of such compounds in animal models, providing valuable insights into the potential health risks associated with exposure to these substances. Additionally, some derivatives of imidazo[1,2-a]pyridines have been explored for their antineoplastic (anti-cancer) properties, demonstrating the diverse biological activities and potential therapeutic applications of these compounds (K. Dooley, L. S. Von tungeln, T. Bucci, P. Fu, F. Kadlubar, 1992).

作用機序

Target of Action

The primary target of N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine Similar compounds have been found to inhibit kinases such as tak1 and mTOR . These kinases play crucial roles in cell growth, differentiation, and apoptosis .

Mode of Action

The exact mode of action of This compound It can be inferred from related compounds that it may bind to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to inhibit the transforming growth factor-β activated kinase (tak1) pathway , which is important for cell growth, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of This compound It is known that morpholines in drugs can enhance the water solubility and metabolic stability of a drug and improve its bioavailability .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to inhibit the growth of cancer cell lines .

特性

IUPAC Name |

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-9-3-2-4-10(14-9)15-11-5-6-12-13-7-8-17(12)16-11/h2-8H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWXFLKPDLPGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

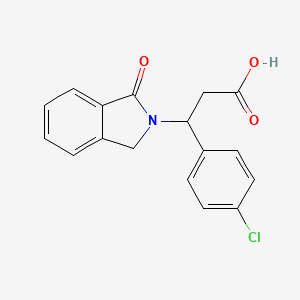

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)

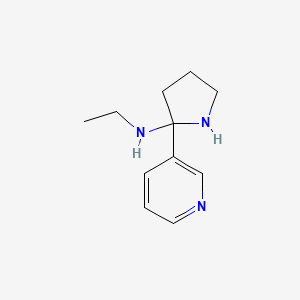

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)

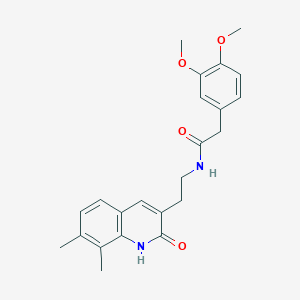

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)

![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)

![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)